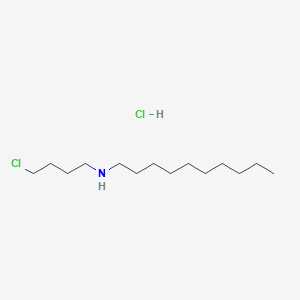
N-(4-chlorobutyl)decan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobutyl)decan-1-amine;hydrochloride is a chemical compound with the molecular formula C14H31Cl2N. It is a derivative of decanamine, where a 4-chlorobutyl group is attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobutyl)decan-1-amine;hydrochloride typically involves the reaction of decan-1-amine with 4-chlorobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or dichloromethane. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobutyl)decan-1-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro compounds, and reduced to form secondary or tertiary amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form decanamine and 4-chlorobutanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, or other bases in an organic solvent.
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Major Products Formed
Substitution: Various substituted amines depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Scientific Research Applications
N-(4-chlorobutyl)decan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobutyl)decan-1-amine;hydrochloride involves its interaction with cellular components. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. It may also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-Decanamine: A simpler amine without the 4-chlorobutyl group.
N-(4-chlorobutyl)octan-1-amine: Similar structure but with an octyl group instead of a decyl group.
N-(4-chlorobutyl)hexan-1-amine: Similar structure but with a hexyl group instead of a decyl group.
Uniqueness
N-(4-chlorobutyl)decan-1-amine;hydrochloride is unique due to the presence of both a long alkyl chain and a 4-chlorobutyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
88090-18-0 |
|---|---|
Molecular Formula |
C14H31Cl2N |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
N-(4-chlorobutyl)decan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H30ClN.ClH/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15;/h16H,2-14H2,1H3;1H |
InChI Key |
GESSBWPNIZBHRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCCCCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



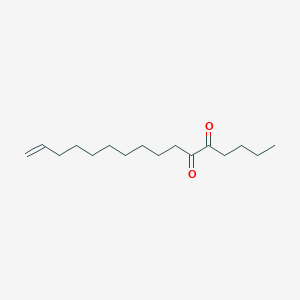
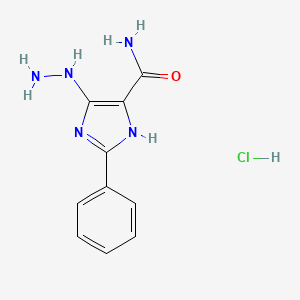
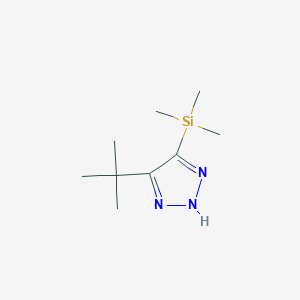
![(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium](/img/structure/B14405614.png)
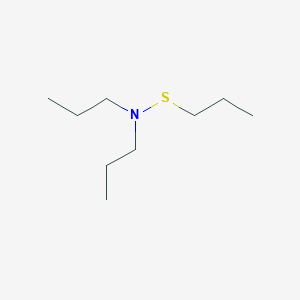
![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)
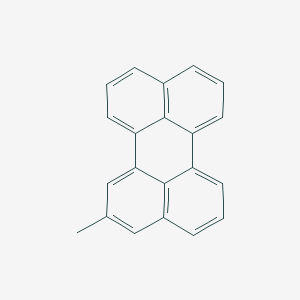
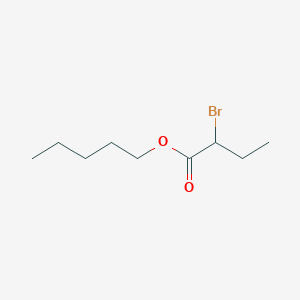
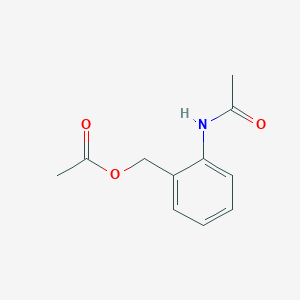
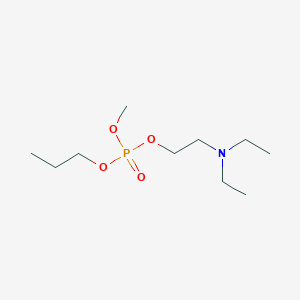
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
![N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14405664.png)
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)
